Elsamitrucin (CAS 97068-30-9), also known as Elsamicin A, is a potent antineoplastic antibiotic belonging to the chartreusin family of aromatic polycyclic polyketide glycosides[1]. Structurally defined by a pentacyclic chartarin aglycone linked to a unique disaccharide containing an amino sugar, elsamitrucin functions as a high-affinity DNA intercalator and a profound inhibitor of topoisomerase I and II [2]. In procurement and material selection, elsamitrucin is highly valued over its parent analogs because its amino sugar moiety drastically enhances aqueous solubility, enabling viable intravenous formulation and reliable in vitro dosing[1]. It is utilized as a premium reference standard and precursor in oncology research, specifically for assays requiring GC-sequence-specific DNA cleavage, radical-mediated single-strand scission, and stable covalent topoisomerase-DNA complex stabilization[1].
Substituting elsamitrucin with its closest natural analog, chartreusin, or with broad-spectrum topoisomerase inhibitors like doxorubicin, fundamentally compromises experimental and formulative success [1]. Chartreusin lacks the critical amino sugar found in elsamitrucin; consequently, chartreusin is highly lipophilic and exhibits poor aqueous solubility, rendering it ineffective for intravenous administration or aqueous-heavy assay environments [1]. Furthermore, while doxorubicin is a standard topoisomerase II inhibitor, elsamitrucin demonstrates distinct cell-line sensitivities—such as a 35-fold higher potency in ER+ versus ER- breast cancer models—and a unique dual-inhibition profile for both Topoisomerase I and II [2]. Using generic substitutes will result in formulation precipitation, altered pharmacokinetic profiles, and a failure to replicate elsamitrucin's specific DNA-binding thermodynamics [1].
Elsamitrucin (Elsamicin A) is distinguished from its closest natural analog, chartreusin, by the presence of an amino group in its carbohydrate moiety. This structural modification fundamentally alters its solubility profile [1]. While chartreusin suffers from poor aqueous solubility and is rendered ineffective upon intravenous (IV) administration, the amino sugar in elsamitrucin significantly increases water solubility [1]. This allows elsamitrucin to be successfully formulated for IV administration and evaluated in clinical models, overcoming the primary translational barrier of the chartreusin class [1].
| Evidence Dimension | Intravenous (IV) bioavailability and aqueous solubility |
| Target Compound Data | Elsamitrucin: High aqueous solubility enabling effective IV administration. |
| Comparator Or Baseline | Chartreusin: Ineffective via IV administration due to poor aqueous solubility. |
| Quantified Difference | Qualitative binary shift from IV-ineffective (chartreusin) to IV-viable (elsamitrucin). |
| Conditions | In vivo pharmacokinetic and solubility profiling. |
For researchers and formulators, elsamitrucin provides a soluble, systemically viable chartreusin-class scaffold, eliminating the formulation bottlenecks associated with the parent compound.
For procurement and formulation scaling, the stability of the active pharmaceutical ingredient is critical. Elsamitrucin free base can be converted into stable salt forms, such as elsamitrucin p-toluenesulfonate (tosylate), to improve handling and shelf-life without sacrificing biological activity [1]. Quantitative growth inhibitory assays demonstrate that the tosylate salt maintains an IC50 within 10-15% of the free base across multiple cell lines. For instance, against the B16F10 murine melanoma line, the free base exhibited an IC50 of 0.024 µM, while the p-TSA salt exhibited an IC50 of 0.028 µM [1]. This confirms that the salt form provides equivalent in vitro anti-neoplastic activity while offering superior formulation stability.
| Evidence Dimension | In vitro growth inhibitory activity (IC50) |
| Target Compound Data | Elsamitrucin p-TSA Salt: IC50 = 0.028 µM (B16F10 cells) |
| Comparator Or Baseline | Elsamitrucin Free Base: IC50 = 0.024 µM (B16F10 cells) |
| Quantified Difference | Maintained potency within ~14% variance while enabling stable salt formulation. |
| Conditions | In vitro growth inhibition assay against B16F10 murine melanoma cells. |
Buyers developing stable parenteral formulations can procure the tosylate salt of elsamitrucin to achieve long-term stability without compromising the intrinsic cytotoxic potency of the free base.
Elsamitrucin exhibits a highly differentiated cytotoxicity profile depending on the estrogen receptor (ER) status of the target cells [1]. In comparative in vitro studies, elsamitrucin demonstrated a significantly higher antiproliferative effect in ER+ breast cancer models compared to ER- models. Specifically, the minimal inhibiting concentration was found to be 0.1 µg/mL in the ER+ MCF7 cell line, compared to 3.5 µg/mL in the ER- MDA-MB 231 cell line—a 35-fold difference in sensitivity [1]. This stark contrast provides a highly specific therapeutic window and makes elsamitrucin a valuable reference compound for ER-dependent cytotoxicity studies.
| Evidence Dimension | Minimal inhibiting concentration (MIC) for cell proliferation |
| Target Compound Data | Elsamitrucin in ER+ MCF7 cells: 0.1 µg/mL |
| Comparator Or Baseline | Elsamitrucin in ER- MDA-MB 231 cells: 3.5 µg/mL |
| Quantified Difference | 35-fold higher potency in the ER+ cell line. |
| Conditions | In vitro proliferation assay using pharmacologically relevant concentrations. |
Researchers selecting compounds for breast cancer panel screening should prioritize elsamitrucin when investigating ER-dependent sensitivity to topoisomerase inhibitors.
The amino sugar moiety of elsamitrucin not only improves solubility but also drives a stronger interaction with GC-rich DNA tracts, making it one of the most potent inhibitors of topoisomerase II reported [1]. It stabilizes the covalent complex between the enzyme and DNA to induce strand breaks. In comparative in vitro assays against standard anthracyclines like doxorubicin, elsamitrucin demonstrated a greater inhibition of RNA and DNA precursor incorporation in doxorubicin-sensitive cell lines, highlighting its potent target engagement [2].
| Evidence Dimension | DNA/RNA precursor incorporation inhibition and Topo II stabilization |
| Target Compound Data | Elsamitrucin: Superior inhibition of precursor incorporation in sensitive lines; ultra-potent Topo II stabilization. |
| Comparator Or Baseline | Doxorubicin: Standard baseline inhibition. |
| Quantified Difference | Greater inhibition of precursor incorporation than doxorubicin in head-to-head sensitive lines. |
| Conditions | In vitro DNA intercalation and Topoisomerase II cleavage assays. |
Procurement of elsamitrucin is essential for assays requiring ultra-potent, GC-sequence-specific topoisomerase II stabilization where standard anthracyclines lack sufficient binding affinity.
Because elsamitrucin can be converted into stable salt forms (such as the p-toluenesulfonate salt) that retain over 85% of the free base's in vitro potency, it is the ideal candidate for formulating stable, ready-to-reconstitute intravenous therapeutics [1]. Its enhanced aqueous solubility compared to chartreusin makes it the preferred chartarin-class scaffold for pharmaceutical scale-up [2].
Elsamitrucin's unique amino sugar drives high-affinity binding to GC-rich DNA tracts and potent stabilization of the topoisomerase II-DNA covalent complex[2]. It should be procured as a positive control or benchmark inhibitor in biochemical assays designed to map DNA cleavage sites, study radical-mediated single-strand scission, or screen novel dual Topo I/II inhibitors [2].
Given its 35-fold higher potency in ER+ (MCF7) versus ER- (MDA-MB 231) cell lines, elsamitrucin is highly valuable for comparative oncology screening [1]. Researchers investigating the intersection of estrogen receptor status and topoisomerase inhibitor sensitivity should utilize elsamitrucin to establish baseline differential cytotoxicity profiles [1].